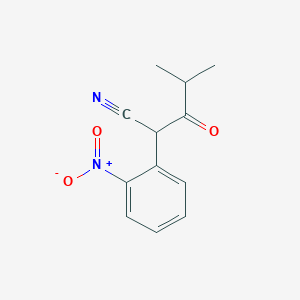
4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile is an organic compound with a complex structure that includes a nitro group, a ketone, and a nitrile group
Méthodes De Préparation
The synthesis of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by a series of reactions to introduce the ketone and nitrile functionalities. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Analyse Des Réactions Chimiques
4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the nitrile and ketone groups can interact with nucleophiles and electrophiles. These interactions can affect biological pathways and chemical processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile include:
- 4-Methyl-2-nitrophenyl isothiocyanate
- 2-Methyl-4-nitrophenyl isocyanate
- 4-Methyl-2-nitroaniline These compounds share similar functional groups but differ in their specific structures and reactivity. The unique combination of functional groups in this compound makes it particularly versatile for various applications.
Propriétés
Formule moléculaire |
C12H12N2O3 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
4-methyl-2-(2-nitrophenyl)-3-oxopentanenitrile |
InChI |
InChI=1S/C12H12N2O3/c1-8(2)12(15)10(7-13)9-5-3-4-6-11(9)14(16)17/h3-6,8,10H,1-2H3 |
Clé InChI |
UKTNMUVREWHSPE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B13198083.png)
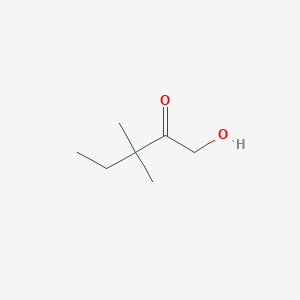
![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B13198093.png)
![5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one](/img/structure/B13198097.png)

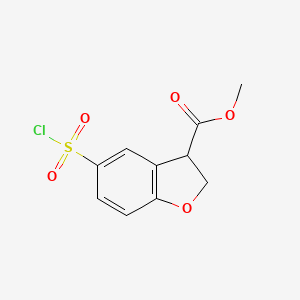
![Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B13198109.png)
![1,5-Dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13198116.png)
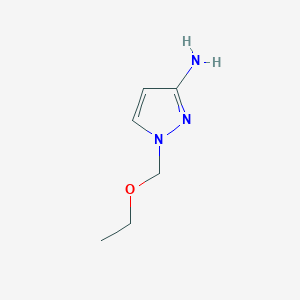
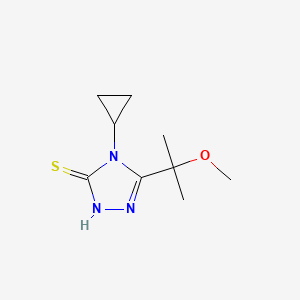
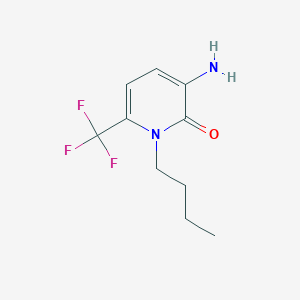

![2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13198160.png)
